molecular formula C14H15ClN2O2 B13721108 tert-Butyl 6-Chloroquinazoline-4-acetate

tert-Butyl 6-Chloroquinazoline-4-acetate

Cat. No.: B13721108
M. Wt: 278.73 g/mol
InChI Key: ZQEPACWLDAEGJX-UHFFFAOYSA-N
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Description

tert-Butyl 6-Chloroquinazoline-4-acetate is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a tert-butyl group, a chlorine atom, and an acetate group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-Chloroquinazoline-4-acetate typically involves the reaction of 6-chloroquinazoline-2,4(1H,3H)-dione with tert-butyl acetate in the presence of a suitable catalyst. One common method involves the use of phosphorous oxychloride and dimethylaniline as reagents. The reaction mixture is refluxed, cooled, and then worked up to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques is crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-Chloroquinazoline-4-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.

    Esterification and Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines.

    Oxidation and Reduction: Products depend on the specific redox reaction but may include quinazoline derivatives with altered oxidation states.

    Esterification and Hydrolysis: Products include the corresponding acids or esters.

Scientific Research Applications

tert-Butyl 6-Chloroquinazoline-4-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

tert-butyl 2-(6-chloroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)7-12-10-6-9(15)4-5-11(10)16-8-17-12/h4-6,8H,7H2,1-3H3

InChI Key

ZQEPACWLDAEGJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl

Origin of Product

United States

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